N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

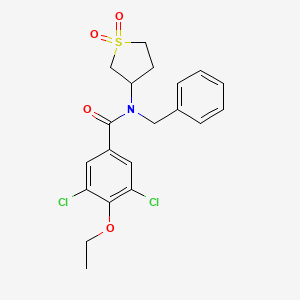

N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a complex substitution pattern. Its structure includes:

- N-benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents, introducing sulfone and heterocyclic moieties that may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula |

C20H21Cl2NO4S |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

N-benzyl-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |

InChI |

InChI=1S/C20H21Cl2NO4S/c1-2-27-19-17(21)10-15(11-18(19)22)20(24)23(12-14-6-4-3-5-7-14)16-8-9-28(25,26)13-16/h3-7,10-11,16H,2,8-9,12-13H2,1H3 |

InChI Key |

GUOVBHLIYDBTDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound shares a benzamide backbone with several pesticidal chemicals but differs in substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Benzamide Core: The target compound and etobenzanid both utilize a benzamide backbone, which is associated with pesticidal activity .

Sulfone vs. Sulfonamide : The target’s 1,1-dioxidotetrahydrothiophen group introduces a cyclic sulfone, contrasting with sulfentrazone’s linear sulfonamide. Sulfones often enhance oxidative stability compared to sulfonamides.

Chlorination Pattern: The 3,5-dichloro substitution may increase steric hindrance compared to etobenzanid’s 2,3-dichloro configuration, possibly affecting binding to chlorophenol-targeted enzymes.

Hypothesized Bioactivity and Mechanisms

- Sulfone Role : The tetrahydrothiophen sulfone could mimic sulfonamide-containing herbicides (e.g., sulfentrazone) in inhibiting acetolactate synthase (ALS) or other enzymes .

- Ethoxy Group: The 4-ethoxy substituent may slow metabolic degradation compared to methoxy groups, as seen in diflufenican’s trifluoromethyl-phenoxy moiety .

Potential Advantages and Limitations

- Advantages :

- The sulfone heterocycle may confer resistance to hydrolysis, enhancing environmental persistence.

- Dual N-substituents (benzyl and sulfone) could enable multi-target interactions.

- Limitations :

- High molecular weight and complexity may hinder synthetic scalability.

- Unsubstituted benzene positions (e.g., para to ethoxy) could limit steric complementarity with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide?

- Methodological Answer : A multi-step synthesis is typically required. Key steps include:

- Amide Coupling : Reacting 3,5-dichloro-4-ethoxybenzoyl chloride with N-benzyltetrahydrothiophen-3-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide core .

- Sulfone Oxidation : Treating the tetrahydrothiophene moiety with oxidizing agents (e.g., H2O2/acetic acid) to achieve the 1,1-dioxide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure product .

Q. How can the crystal structure of this compound be resolved?

- Methodological Answer :

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation of a saturated solution in acetone or DMSO.

- Data Refinement : Use SHELX software (e.g., SHELXL) for structure solution and refinement. SHELX’s robust algorithms handle heavy atoms (Cl, S) and hydrogen bonding networks effectively .

- Validation : Cross-check with CCDC databases to confirm bond angles and torsional parameters.

Q. What spectroscopic techniques confirm its structural identity?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:

- Ethoxy group: δ ~1.3 ppm (triplet, CH2CH3) and δ ~4.0 ppm (quartet, OCH2).

- Tetrahydrothiophene-dioxide: δ ~3.5–4.2 ppm (multiplet, CH2SO2) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> and isotopic Cl2 pattern .

Q. What biological activities are reported for structurally analogous benzamides?

- Methodological Answer :

- Fungicidal Activity : Zoxamide (a dichlorobenzamide derivative) inhibits tubulin polymerization in Phytophthora species .

- Neuropharmacology : Raclopride (a 3,5-dichloro-N-substituted benzamide) acts as a dopamine D2 receptor antagonist .

- Experimental Screening : Use enzyme inhibition assays (e.g., kinase panels) or microbial growth inhibition tests to evaluate activity.

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Methodological Answer :

- Reaction Optimization :

- Use microfluidic reactors for precise control of reaction parameters (e.g., temperature, mixing), reducing side reactions (e.g., hydrolysis of the ethoxy group) .

- Screen catalysts (e.g., DMAP for acyl transfer) to enhance coupling efficiency .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., dechlorinated or over-oxidized derivatives) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological data for benzamide derivatives?

- Methodological Answer :

- Assay Standardization : Compare results across studies using standardized protocols (e.g., fixed pH, cell lines).

- Structural-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., replacing Cl with F) to isolate critical functional groups .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding affinities .

Q. What advanced techniques characterize its stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13). Monitor degradation via:

- HPLC-DAD : Quantify parent compound and breakdown products .

- NMR Spectroscopy : Detect structural changes (e.g., ethoxy cleavage) .

- Metabolite Profiling : Use <sup>14</sup>C-labeled analogs to track metabolic pathways in vitro .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on sulfone group polarity .

- Docking Studies : Compare binding modes with known targets (e.g., fungal tubulin vs. dopamine receptors) to prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.